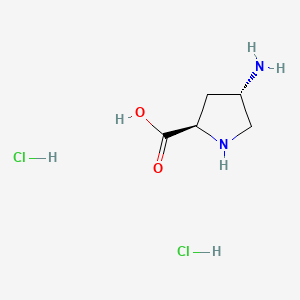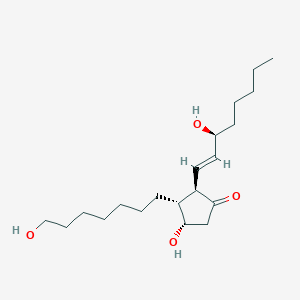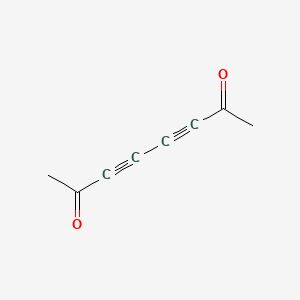
Ácido 3-fluoro-5-hidroxifenilborónico
Descripción general
Descripción
3-Fluoro-5-hydroxyphenylboronic acid: is an organic compound with the chemical formula C6H6BFO3. It is a boronic acid derivative that contains both a fluorine atom and a hydroxyl group attached to a phenyl ring.
Aplicaciones Científicas De Investigación
3-Fluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in various diseases.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
Mode of Action
Boronic acids, in general, are known to form reversible covalent bonds with 1,3-diols, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds in the presence of a palladium catalyst . This suggests that 3-Fluoro-5-hydroxyphenylboronic Acid may play a role in such reactions.
Action Environment
The action of 3-Fluoro-5-hydroxyphenylboronic Acid may be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
These reactions involve the formation of carbon-carbon bonds, which are crucial in many biochemical processes .
Cellular Effects
It is known that boronic acids can interact with various cellular components and influence cell function .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid substance at room temperature and should be stored in a cool and dark place .
Metabolic Pathways
It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions , which are important in many metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxyphenylboronic acid typically involves a multi-step process. One common method starts with the nitration of 3-fluorophenol to produce 3-fluoro-5-nitrophenol. This intermediate is then subjected to a reduction reaction using ferrous powder in an alcohol solution to yield 3-fluoro-5-aminophenol. The final step involves the reaction of 3-fluoro-5-aminophenol with boronic acid reagents under acidic conditions to form 3-Fluoro-5-hydroxyphenylboronic acid .
Industrial Production Methods: Industrial production of 3-Fluoro-5-hydroxyphenylboronic acid follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Fluoro-5-hydroxyphenylboronic acid with aryl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Quinones: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution.
Comparación Con Compuestos Similares
3-Fluorophenylboronic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
3,5-Difluorophenylboronic acid: Contains an additional fluorine atom, which can alter its reactivity and applications.
2-Fluoro-5-hydroxyphenylboronic acid:
Uniqueness: 3-Fluoro-5-hydroxyphenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in synthetic chemistry and various research applications .
Propiedades
IUPAC Name |
(3-fluoro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBZIEXCTPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660141 | |
| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-82-7 | |
| Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)











